molecular formula C19H14BrFN2O2 B6547090 N-(3-bromophenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 946256-66-2

N-(3-bromophenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B6547090
CAS No.: 946256-66-2
M. Wt: 401.2 g/mol
InChI Key: IMYDARWKYLUMCT-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H14BrFN2O2 and its molecular weight is 401.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 400.02227 g/mol and the complexity rating of the compound is 570. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

N-(3-bromophenyl)-1-[(4-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrFN2O2/c20-15-2-1-3-17(10-15)22-19(25)14-6-9-18(24)23(12-14)11-13-4-7-16(21)8-5-13/h1-10,12H,11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYDARWKYLUMCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-bromophenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Research suggests that compounds similar to this compound may exert their biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : These compounds often act as inhibitors of specific protein kinases, which play crucial roles in cellular signaling pathways related to cancer and other diseases .
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties, potentially inhibiting the growth of various pathogens .
  • Antitumor Effects : Some research highlights the potential for these compounds to induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy .

Antimicrobial Activity

A series of studies have evaluated the antimicrobial efficacy of similar compounds. For instance, derivatives have shown significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

CompoundMIC (μg/mL)Target Pathogen
N-(3-bromophenyl)...0.22Staphylococcus aureus
N-(3-bromophenyl)...0.25Escherichia coli

Antitumor Activity

In vitro studies have also assessed the antitumor potential of this class of compounds. For example, compounds exhibiting structural similarities have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells .

Cell LineIC50 (μM)Compound Tested
MCF-75.0N-(3-bromophenyl)...
MDA-MB-2313.5N-(3-bromophenyl)...

Case Studies and Research Findings

Several studies highlight the biological activity of related compounds:

  • Case Study 1 : A study reported that pyrazole derivatives with similar structures exhibited significant antitumor activity by inhibiting BRAF(V600E) mutations associated with melanoma .
  • Case Study 2 : Another investigation found that combining certain dihydropyridine derivatives with established chemotherapeutics like doxorubicin resulted in enhanced cytotoxicity against resistant cancer cell lines .

Scientific Research Applications

Medicinal Chemistry

This compound belongs to the dihydropyridine class, which is known for its diverse biological activities. Dihydropyridines are primarily recognized for their role as calcium channel blockers, but they also exhibit a range of other pharmacological effects.

Antihypertensive Activity

Dihydropyridines, including derivatives like N-(3-bromophenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide, have been extensively studied for their antihypertensive properties. These compounds work by inhibiting calcium influx through voltage-gated calcium channels in vascular smooth muscle cells, leading to vasodilation and reduced blood pressure.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that similar dihydropyridine derivatives exhibited significant antihypertensive effects in animal models. The study reported a dose-dependent reduction in systolic blood pressure with minimal side effects, suggesting a favorable therapeutic profile for these compounds .

Anticancer Properties

Recent research has indicated that this compound may possess anticancer properties. The compound has been evaluated for its ability to inhibit the proliferation of various cancer cell lines.

Neuroprotective Effects

Emerging studies suggest that this compound may offer neuroprotective benefits, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Neuroprotective Mechanism

The neuroprotective effects are hypothesized to arise from the modulation of neurotransmitter systems and reduction of oxidative stress within neuronal cells. By enhancing synaptic plasticity and reducing neuronal apoptosis, these compounds could potentially slow the progression of neurodegenerative conditions.

Case Study:
Research published in Neuroscience Letters highlighted that similar dihydropyridine derivatives improved cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta accumulation .

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